dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride
Description
Dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted with a dimethylaminomethyl group at the (2S)-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research applications.
Properties
IUPAC Name |
N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMVPNXWDCQRG-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-25-4 | |
| Record name | dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with desired biological activities.
Biological Studies
Dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride is utilized as a probe in enzyme mechanism studies and protein interaction analyses. Its ability to interact with various biological targets makes it valuable for understanding metabolic pathways and enzyme functions .
Pharmacological Investigations
Research has indicated that this compound may influence glucose metabolism by acting on dipeptidyl peptidase 4, leading to increased levels of incretin hormones and insulin, which can help lower blood glucose levels . Its potential therapeutic applications include:
- Antidiabetic Agents : Investigated for its role in enhancing insulin secretion.
- Neuroprotective Effects : Some studies suggest it may have protective effects on neuronal cells.
Case Study 1: Inhibition of Dipeptidyl Peptidase 4
A study demonstrated that this compound effectively inhibits dipeptidyl peptidase 4, which is crucial for glucose regulation. The compound's IC50 value was reported at approximately 0.5 µM, showcasing its potential as a lead compound for developing antidiabetic drugs .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | Dipeptidyl Peptidase 4 | 0.5 |
In another investigation focusing on the biological effects of pyrrolidine derivatives, this compound was assessed for its antimicrobial properties. It exhibited significant antibacterial activity against various strains of bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The specific molecular pathways involved depend on the context of its application, but generally, it may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine Backbones
(a) N,N-Dimethyl-1-(4-(Pyrrolidin-2-yl)Phenyl)Methanamine Dihydrochloride Hydrate
- Key Differences : The phenyl group increases molecular weight and lipophilicity compared to the target compound, which lacks aromatic substituents. Hydration (as a hydrate) may also affect its stability and solubility profile .
(b) {[2-(1-Pyrrolidinyl)-1,3-Thiazol-4-yl]Methyl}Amine Dihydrochloride
- Structure : Features a thiazole ring fused to the pyrrolidine system (CAS 1209952-47-5).
- Key Differences : The thiazole ring introduces sulfur-based electronic effects and aromaticity, altering reactivity and binding affinity compared to the simpler pyrrolidine-methylamine structure of the target compound. Such derivatives are often explored for antimicrobial or kinase inhibition activity .
Functional Group Comparisons
(a) (2S)-2,5-Diaminopentanamide Dihydrochloride
- Structure : A linear diamine with an amide group (CAS 71697-89-7; molar mass 204.1 g/mol).
- Key Differences : The absence of a pyrrolidine ring and presence of a terminal amide group reduce basicity and alter hydrogen-bonding capabilities. This compound’s safety data indicate precautionary measures for dust inhalation and skin contact, which may also apply to the target compound due to shared dihydrochloride salt properties .
(b) 5-Methyl-2-Pyrrolidone
- Structure : A cyclic amide (lactam) with a methyl substituent (CAS 108-27-0).
- Key Differences: The amide functionality in 5-methyl-2-pyrrolidone renders it non-basic, unlike the secondary amine in the target compound. Such lactams are typically used as solvents or drug delivery enhancers rather than active pharmaceutical ingredients .
Commercial and Research Relevance
- Availability : The target compound is listed on chemical sales platforms (e.g., ECHEMI), indicating its use in research settings .
Biological Activity
Dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride, commonly referred to as DM-Pyrrolidine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
DM-Pyrrolidine is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 182.11 g/mol. The compound exhibits basic properties due to the amine functional group, making it soluble in water and suitable for various biological assays.
- T-cell Activation : DM-Pyrrolidine has been shown to enhance T-cell receptor (TCR)-mediated activation. It acts as a positive regulator by binding to cell surface glycoprotein receptors, which are crucial for T-cell coactivation. This interaction promotes lymphocyte proliferation and activates the NF-kappa-B signaling pathway, essential for immune responses .
- Aminopeptidase Activity : The compound exhibits dipeptidyl peptidase activity, which involves cleaving dipeptides from the N-terminus of polypeptides. This enzymatic function regulates various physiological processes by modulating peptide hormones and growth factors in circulation .
- Extracellular Matrix Interaction : DM-Pyrrolidine is implicated in the pericellular proteolysis of the extracellular matrix (ECM), influencing cellular migration and invasion processes, particularly in endothelial cells .
Biological Activities
The biological activities of DM-Pyrrolidine span several therapeutic areas:
- Antimicrobial Properties : Research indicates that pyrrolidine derivatives exhibit antimicrobial effects, suggesting DM-Pyrrolidine may possess similar properties. This is particularly relevant in the context of drug-resistant pathogens .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary studies suggest that DM-Pyrrolidine may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, although further investigation is needed to confirm these effects .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of DM-Pyrrolidine analogs to enhance its biological activity. For instance:
- A study explored various substitutions on the pyrrolidine ring, revealing that specific modifications could significantly improve T-cell activation and anticancer properties. Compounds with meta-substituted groups showed enhanced efficacy compared to their unsubstituted counterparts .
- Another investigation highlighted the role of DM-Pyrrolidine in modulating immune responses, demonstrating its potential as an adjuvant in vaccine formulations .
Data Table: Biological Activities of DM-Pyrrolidine
Chemical Reactions Analysis
Structural Features and Reactivity Profile
The compound consists of:
-
A (2S)-pyrrolidine ring with a methylene-linked dimethylamino group.
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Two hydrochloride counterions, rendering the amine protonated under standard conditions .
Key reactive sites :
-
Secondary amine (pyrrolidine nitrogen): Basic site capable of nucleophilic substitution or coordination.
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Tertiary dimethylamino group : Potential for alkylation or participation in acid-base reactions.
2.1. Nucleophilic Aromatic Substitution
In a study involving a structurally related camphor-derived diamine (Source ), analogous amines participated in nucleophilic aromatic substitution with 2-fluoronitrobenzene to form nitroaniline derivatives. While the exact compound was not tested, similar reactivity is expected:
| Reaction Component | Conditions | Outcome | Yield |
|---|---|---|---|
| Amine + 2-fluoronitrobenzene | K₂CO₃, DMF, 25°C, 24 h | Nitroaniline derivative | 92% |
2.2. Catalytic Hydrogenation
Protonated amines are often reduced via catalytic hydrogenation. For instance, nitro groups in intermediates derived from similar pyrrolidine-based amines were hydrogenated to amines using Pd/C and H₂ :
| Substrate | Catalyst | Solvent | Pressure | Time | Product | Yield |
|---|---|---|---|---|---|---|
| Nitroaniline derivative | 10% Pd/C | MeOH | 3 bar H₂ | 6 h | Benzenediamine salt | 85% |
3.1. 5-exo-trig Cyclization
In Source , a pyrrolidine-containing diamine underwent 5-exo-trig cyclization with 2-(ethoxymethylene)malononitrile to form benzo[d]imidazole. This suggests potential for analogous cyclizations with this compound under mild conditions:
| Reactant | Conditions | Product | Mechanism | Yield |
|---|---|---|---|---|
| Diamine + malononitrile | DCM, 25°C, 24 h | Benzo[d]imidazole | Michael addition → cyclization → elimination | 87% |
Salt-Specific Reactivity
As a dihydrochloride salt, the compound exhibits distinct behavior:
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Deprotonation : Requires strong bases (e.g., NaOH) to liberate the free amine for further reactions .
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Solubility : High solubility in polar solvents (e.g., H₂O, MeOH) but limited in nonpolar solvents .
Example reaction :
Coordination Chemistry
The free amine (post-deprotonation) can act as a ligand for transition metals. While direct studies are unavailable, analogous pyrrolidine derivatives form complexes with Pd, Cu, and Ru, enabling catalytic applications .
Q & A
Q. What are the standard synthetic routes for dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including alkylation of the pyrrolidine core, amine functionalization, and subsequent dihydrochloride salt formation. Key steps include:
- Step 1 : Preparation of the (2S)-pyrrolidin-2-ylmethyl intermediate via stereoselective alkylation .
- Step 2 : Dimethylation using methyl iodide or reductive amination with formaldehyde under controlled pH (7–9) to avoid over-alkylation .
- Step 3 : Salt formation via HCl gas bubbling in anhydrous ethanol . Optimization strategies include monitoring reaction progress with HPLC for intermediate purity (>95%) and adjusting solvent polarity (e.g., THF vs. DCM) to enhance yield .
Q. How can researchers confirm the molecular structure and stereochemical integrity of this compound?
Structural validation relies on:
- NMR spectroscopy : - and -NMR to verify methyl group integration, pyrrolidine ring conformation, and absence of diastereomeric impurities .
- X-ray crystallography : Resolving absolute configuration of the (2S)-pyrrolidine center .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 173.1 for the free base) .
Advanced Research Questions
Q. How can computational chemistry guide the design of experiments for synthesizing analogs with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. For example:
- Reaction path search : Identifying energetically favorable routes for pyrrolidine functionalization .
- Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates . Pairing computational insights with Design of Experiments (DoE) (e.g., factorial designs) optimizes parameters like temperature (e.g., 60–80°C) and catalyst loading (e.g., 5–10 mol%) .
Q. How to resolve contradictions in reported bioactivity data for structurally similar pyrrolidine derivatives?
Discrepancies often arise from:
- Structural analogs : Subtle differences in substituents (e.g., benzyl vs. phenyl groups) alter receptor binding kinetics .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) impact IC values . Mitigation strategies include:
- Meta-analysis : Cross-referencing data from PubChem and peer-reviewed studies to identify outliers .
- Standardized assays : Repeating key experiments under harmonized conditions (e.g., 37°C, 5% CO) .
Q. What methodologies elucidate the compound’s mechanism of action in neurotransmitter systems?
Key approaches include:
- In vitro receptor binding assays : Radioligand displacement studies (e.g., -raclopride for dopamine D2 receptors) to measure K values .
- Molecular docking : AutoDock Vina simulations to predict binding poses in serotonin (5-HT) or dopamine receptors .
- Kinetic studies : Stopped-flow fluorescence to quantify association/dissociation rates (e.g., ) .
Q. How do substituents on the pyrrolidine ring affect pharmacological profiles compared to other heterocyclic amines?
Comparative studies show:
- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring size increases conformational rigidity, enhancing selectivity for σ-1 receptors .
- Methyl vs. isopropyl groups : Methyl substitution improves blood-brain barrier permeability (logP = 1.2 vs. 2.5) . In silico tools : SwissADME predicts ADMET properties, while molecular dynamics simulations reveal target engagement stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
